molecular formula C16H13N5O4S B4875598 (4-Nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate

(4-Nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate

Cat. No.: B4875598
M. Wt: 371.4 g/mol
InChI Key: RTNVEHRNPCYXDQ-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate is a complex organic compound that features a nitrophenyl group, a phenyltetrazolyl group, and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate typically involves multiple steps:

    Formation of the 4-nitrophenylmethyl group: This can be achieved by nitration of toluene to form 4-nitrotoluene, followed by oxidation to form 4-nitrobenzyl alcohol.

    Synthesis of the 1-phenyltetrazol-5-yl group: This involves the cyclization of phenylhydrazine with sodium azide under acidic conditions to form 1-phenyltetrazole.

    Coupling Reaction: The final step involves the coupling of the 4-nitrophenylmethyl group with the 1-phenyltetrazol-5-yl group using a suitable sulfanylacetate derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a drug candidate, particularly in the field of antimicrobial or anticancer research.

    Industry: Used in the development of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The nitrophenyl and phenyltetrazolyl groups could play key roles in these interactions, potentially disrupting biological pathways or inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methyl 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]benzoate: Similar structure but with a benzoate group instead of an acetate group.

    5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Compounds: These compounds share the nitrotetrazole moiety but differ in their bridging groups and overall structure.

Uniqueness

(4-Nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitrophenyl and phenyltetrazolyl groups allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c22-15(25-10-12-6-8-14(9-7-12)21(23)24)11-26-16-17-18-19-20(16)13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNVEHRNPCYXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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